molecular formula C10H17ClFNO2 B13565024 Ethyl 6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride

Ethyl 6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride

Cat. No.: B13565024
M. Wt: 237.70 g/mol
InChI Key: PFSDYPCJZWKLGZ-UHFFFAOYSA-N
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Description

Ethyl 6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride is a synthetic compound with a complex structure. It is characterized by the presence of a fluorine atom, a cyclopentane ring, and a pyrrole ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride involves multiple steps. The starting materials typically include cyclopentane derivatives and fluorinated reagents. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include purification steps such as crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield fluorinated cyclopentane derivatives, while reduction may produce hydrogenated pyrrole derivatives .

Scientific Research Applications

Ethyl 6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and the pyrrole ring play crucial roles in its activity, influencing its binding affinity and reactivity. The exact molecular targets and pathways may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated cyclopentane derivatives and pyrrole-containing molecules. Examples include:

  • Ethyl 6a-fluorohexahydrocyclopenta[c]pyrrole-3a-carboxylate
  • 3-Fluoropyrrolidine hydrochloride
  • N-alkylpyrroles .

Uniqueness

Ethyl 6a-fluoro-octahydrocyclopenta[c]pyrrole-3a-carboxylate hydrochloride is unique due to its specific combination of a fluorine atom, a cyclopentane ring, and a pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C10H17ClFNO2

Molecular Weight

237.70 g/mol

IUPAC Name

ethyl 3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate;hydrochloride

InChI

InChI=1S/C10H16FNO2.ClH/c1-2-14-8(13)9-4-3-5-10(9,11)7-12-6-9;/h12H,2-7H2,1H3;1H

InChI Key

PFSDYPCJZWKLGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCCC1(CNC2)F.Cl

Origin of Product

United States

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